molecular formula C15H17ClN2O3 B5076934 3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5076934
M. Wt: 308.76 g/mol
InChI Key: BKIKJUUGYYIETE-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-chlorobenzoyl chloride and 3-methoxypropylamine in the presence of a base can lead to the formation of the desired oxazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction involving a suitable chlorinated aromatic compound.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction using 3-methoxypropylamine as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-13(15(19)17-8-5-9-20-2)14(18-21-10)11-6-3-4-7-12(11)16/h3-4,6-7H,5,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIKJUUGYYIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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